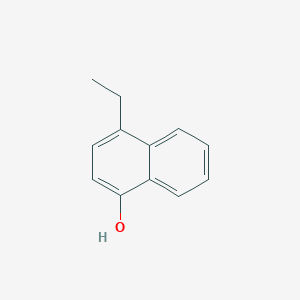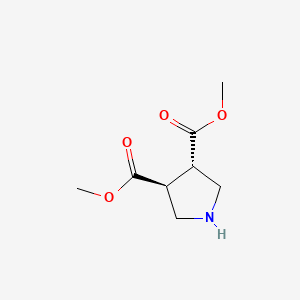
(3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate
Übersicht
Beschreibung
“(3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate” is a chemical compound. Its IUPAC name is diethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride . It is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 251.71 . It is a white solid .Wissenschaftliche Forschungsanwendungen
NMR Spectroscopy and Molecular Structure Analysis
(3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate, as part of the pyrrolidine ring system, has been studied using high-field 1H N.M.R. spectroscopy. This research has provided insights into the molecular structure and hydrogen bonding in isomeric dimethyl 2,5-dibenzoyl-1-phenylpyrrolidine-3,4-dicarboxylates, demonstrating the relationship between stereochemistry and spectral types (Duewell, 1981).
Herbicidal Applications
In the field of agriculture, derivatives of pyrrolidine dicarboxylates, specifically dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, have shown varying biological properties as herbicides. The conformational differences and intramolecular hydrogen bonding in these derivatives significantly affect their herbicidal selectivity and efficacy (Andrea et al., 1990).
Chemical Synthesis and Mechanistic Studies
The compound has also been a subject of interest in chemical synthesis, where its reduction with sodium borohydride has been studied, providing a deeper understanding of its reactivity and potential for forming unusual reductive products (Tang, Zhang, & Yu, 2012).
Enantioselective Reactions
In organic chemistry, enantioselective reactions involving chiral secondary enaminoesters and 2-substituted nitroethylenes have been studied, leading to the synthesis of pyrrolidine derivatives like ethyl (2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate. This research highlights the application of (3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate in the synthesis of chiral compounds (Revial et al., 2000).
Anti-proliferative Activity and Drug Design
Novel pyrrolidine derivatives linked to 1,2,3-triazoles have been synthesized, showing significant in vitro anti-proliferative activities against human prostate cancer cells. This research suggests the potential of (3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate derivatives in the development of new anticancer drugs (Ince et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEONENFBMPLKOR-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




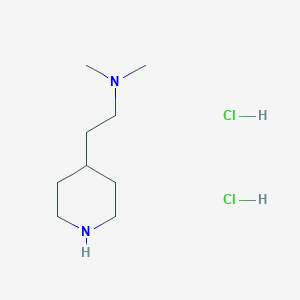
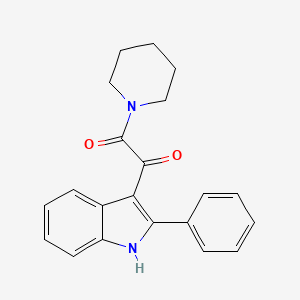
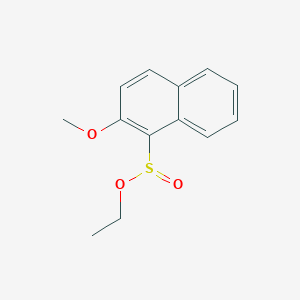
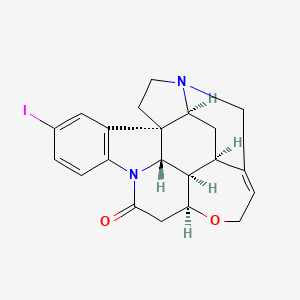
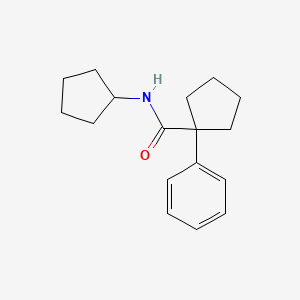
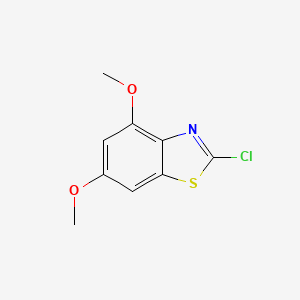
![4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3074812.png)
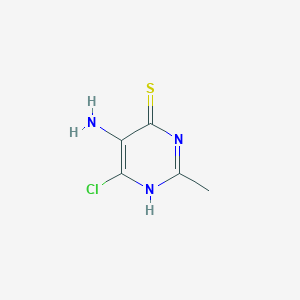
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3074829.png)


